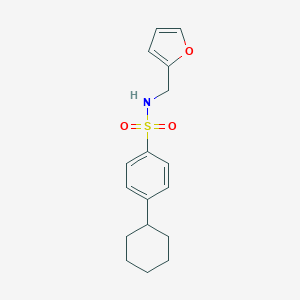![molecular formula C22H21N3O3 B261736 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as MPAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPB belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
科学的研究の応用
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to possess anti-tumor activity in various cancer cell lines. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to activate the adenosine A1 receptor, which may contribute to its analgesic effects. Furthermore, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This compound has also been found to reduce pain sensitivity in animal models of pain. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activity. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for research on 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective derivatives of this compound for use in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models of disease.
合成法
The synthesis of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide involves the reaction of 2-methylphenol with ethyl chloroformate to form 2-methylphenyl chloroformate. This intermediate is then reacted with 3-pyridinemethanol to form the corresponding ester. The ester is then hydrolyzed to produce the carboxylic acid, which is then coupled with 2-aminoacetophenone to form this compound.
特性
分子式 |
C22H21N3O3 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
2-[[2-(2-methylphenoxy)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-16-7-2-5-11-20(16)28-15-21(26)25-19-10-4-3-9-18(19)22(27)24-14-17-8-6-12-23-13-17/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
InChIキー |
MSJMDSDTRQYLOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)




![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)